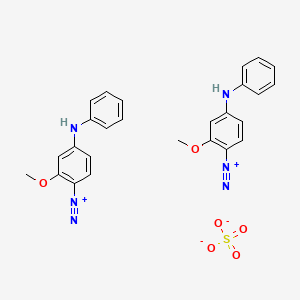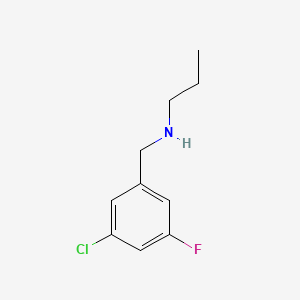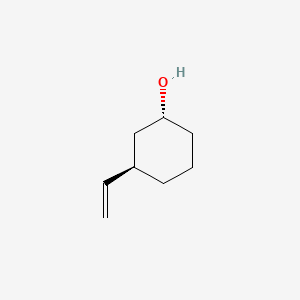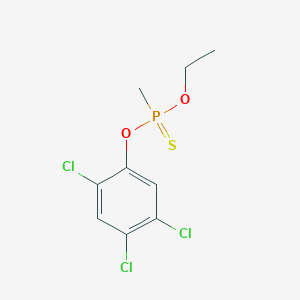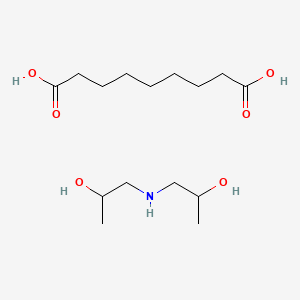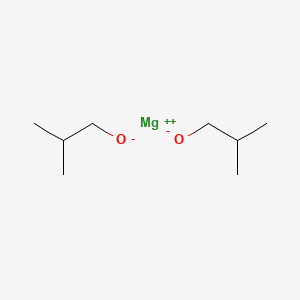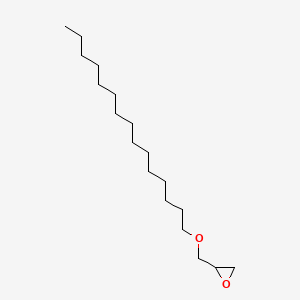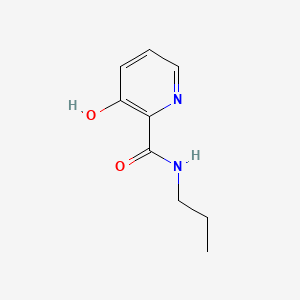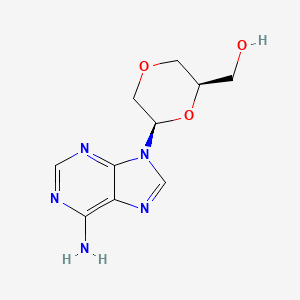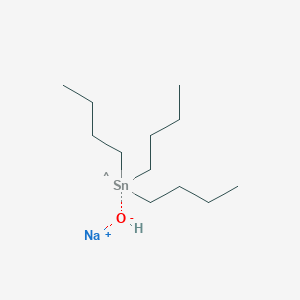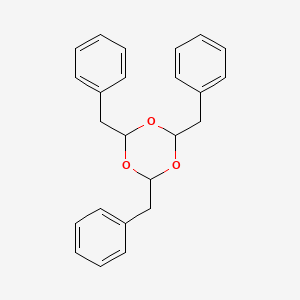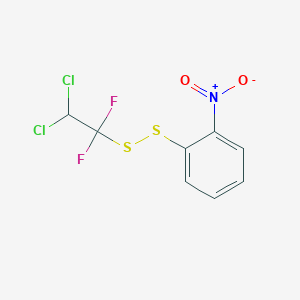
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is a complex organic compound with a unique structure that includes both fluorine and chlorine atoms, as well as a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide typically involves multiple steps, starting with the preparation of the 1,1-difluoro-2,2-dichloroethyl group and the 2-nitrophenyl disulfide group separately. These groups are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, sulfur sources, and nitro compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence its reactivity and binding affinity to various biological targets. The nitrophenyl group may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2,2-difluoroethene: Shares the difluoro-dichloroethyl group but lacks the nitrophenyl disulfide moiety.
1,1-Dichloro-2,2-difluoroethane: Similar in structure but differs in the presence of hydrogen atoms instead of the nitrophenyl group.
1,1-Difluoro-2,2-dichloroethylene: Another related compound with a similar backbone but different functional groups.
Uniqueness
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is unique due to the combination of its difluoro-dichloroethyl group and nitrophenyl disulfide moiety
Propiedades
Número CAS |
133832-27-6 |
|---|---|
Fórmula molecular |
C8H5Cl2F2NO2S2 |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
1-[(2,2-dichloro-1,1-difluoroethyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C8H5Cl2F2NO2S2/c9-7(10)8(11,12)17-16-6-4-2-1-3-5(6)13(14)15/h1-4,7H |
Clave InChI |
NDGVYVOPFXTJPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC(C(Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


